molecular formula C17H20F3N5OS B6800110 N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B6800110
M. Wt: 399.4 g/mol
InChI Key: PRTKCEIGXGVXAQ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indazole, thiazole, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5OS/c18-17(19,20)13-9-27-15(23-13)10-4-6-25(7-5-10)16(26)22-12-3-1-2-11-8-21-24-14(11)12/h8-10,12H,1-7H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKCEIGXGVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)NC(=O)N3CCC(CC3)C4=NC(=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Ring: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole ring can be synthesized through a series of reduction and cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Coupling Reactions: The final step involves coupling the indazole, thiazole, and piperidine fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities present in the intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HATU.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid derivatives, while nucleophilic substitution on the thiazole ring can produce various substituted thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxamide: shares structural similarities with other indazole and thiazole derivatives.

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid and indazole-3-carboxamide.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole.

Uniqueness

What sets this compound apart is its combination of three distinct moieties: indazole, thiazole, and piperidine. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.

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